

chemical properties of 2'-Deoxyadenosine-¹⁵N₅,d₁₃

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-¹⁵N₅,d₁₃

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An In-depth Technical Guide to the Chemical Properties of Isotopically Labeled 2'-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of isotopically labeled 2'-Deoxyadenosine, with a primary focus on the commercially available and widely studied 2'-Deoxyadenosine-¹⁵N₅. Due to the ambiguity of the "d₁₃" isotopic label, this document will address deuteration in the context of common labeling patterns and their analytical applications. This guide is intended to be a valuable resource for researchers utilizing these compounds in fields such as biomolecular NMR, metabolic studies, and drug development.

Core Chemical Properties

Isotopically labeled 2'-Deoxyadenosine serves as a crucial tool in various research applications, primarily for its utility as an internal standard in mass spectrometry and for detailed structural and dynamic studies via NMR spectroscopy. The incorporation of heavy isotopes provides a distinct mass signature and unique nuclear spin properties without significantly altering the chemical reactivity of the molecule.

2'-Deoxyadenosine-¹⁵N₅

This analog of 2'-Deoxyadenosine contains the heavy isotope ^{15}N at all five nitrogen positions of the adenine base.

Deuterated 2'-Deoxyadenosine

Deuterium (^2H or D) labeling is another common isotopic modification. Unlike the specific $^{15}\text{N}_5$ labeling, deuteration can be applied to various positions on the molecule. A common example is the labeling at the C8 position of the purine ring ([8-D]-2'-Deoxyadenosine), which is useful for simplifying ^1H NMR spectra by eliminating the H8 resonance, aiding in the assignment of other signals and the study of specific proton interactions and dynamics.^[1] The "d13" designation is not standard and would refer to a custom-synthesized molecule with 13 deuterium atoms. The precise physicochemical properties of such a molecule would depend on the specific positions of deuteration.

Quantitative Data Summary

The following tables summarize the key quantitative properties of unlabeled 2'-Deoxyadenosine and its $^{15}\text{N}_5$ -labeled counterpart for easy comparison.

Table 1: Physicochemical Properties of 2'-Deoxyadenosine and 2'-Deoxyadenosine- $^{15}\text{N}_5$

Property	2'-Deoxyadenosine (Unlabeled)	2'-Deoxyadenosine- $^{15}\text{N}_5$	Data Source(s)
Molecular Formula	$\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_3$	$\text{C}_{10}\text{H}_{13}^{15}\text{N}_5\text{O}_3$	[2][3]
Molecular Weight	251.24 g/mol	256.21 g/mol	[2][3]
Exact Mass	251.101839 Da	256.087014 Da	[2][3]
Melting Point	189 °C	Not available	[2]
Solubility	Soluble in water (25 mg/mL)	Not available, expected to be similar to unlabeled	

Table 2: Properties of Hydrated Forms

Property	2'-Deoxyadenosine Monohydrate	2'-Deoxyadenosine- ¹⁵ N ₅ Monohydrate	Data Source(s)
Molecular Formula	C ₁₀ H ₁₅ N ₅ O ₄	C ₁₀ H ₁₅ ¹⁵ N ₅ O ₄	[4][5]
Molecular Weight	269.26 g/mol	274.22 g/mol	[4][5]

Experimental Protocols

The unique properties of isotopically labeled 2'-Deoxyadenosine are leveraged in various experimental settings. Below are detailed methodologies for key experiments.

Biomolecular NMR Spectroscopy for DNA-Ligand Interaction Studies

This protocol outlines the use of ¹⁵N-labeled DNA to probe interactions with ligands.

- Synthesis of ¹⁵N-labeled Oligonucleotides:
 - Chemically synthesize 6-¹⁵NH₂-2'-deoxyadenosine phosphoramidite.
 - Incorporate the labeled phosphoramidite into a desired DNA sequence using standard automated solid-phase DNA synthesis.
- NMR Sample Preparation:
 - Purify the ¹⁵N-labeled oligonucleotide using HPLC.
 - Dissolve the purified DNA in an appropriate NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).
 - Anneal the DNA to form the desired duplex structure by heating to 90°C and slowly cooling to room temperature.
- NMR Data Acquisition:

- Acquire ^1H - ^{15}N heteronuclear single quantum coherence (HSQC) or other multi-quantum correlation spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- These experiments detect the chemical shifts of the ^{15}N nuclei and the protons directly attached to them.[\[6\]](#)[\[7\]](#)
- Ligand Titration and Data Analysis:
 - Acquire a baseline spectrum of the ^{15}N -labeled DNA.
 - Incrementally add the ligand of interest and record a spectrum at each titration point.
 - Monitor changes in the chemical shifts of the ^{15}N and attached ^1H atoms. Significant chemical shift perturbations indicate the location and nature of the interaction between the DNA and the ligand.[\[6\]](#)[\[7\]](#)

Quantitative Analysis by LC-MS/MS

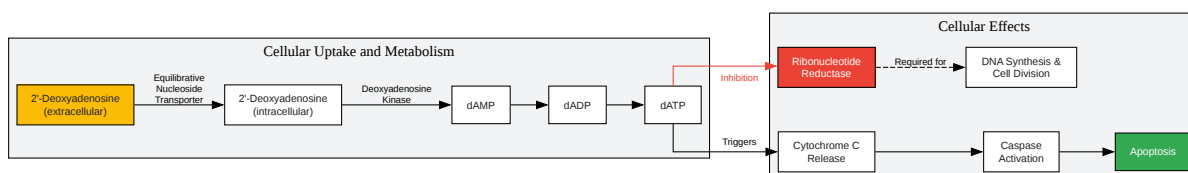
This protocol describes the use of 2'-Deoxyadenosine- $^{15}\text{N}_5$ as an internal standard for the quantification of intracellular 2'-deoxyadenosine triphosphate (dATP).[\[8\]](#)

- Cell Lysate Preparation:
 - Harvest cells and extract intracellular metabolites using a cold solvent mixture (e.g., 60% methanol).
 - Spike the extraction solvent with a known concentration of 2'-Deoxyadenosine- $^{15}\text{N}_5$ to serve as an internal standard.
- Chromatographic Separation:
 - Use a UPLC/UHPLC system with a suitable column for separating nucleosides (e.g., a pentafluorophenyl (PFP) column).[\[8\]](#)
 - Employ an isocratic mobile phase, for instance, 2% isopropanol and 0.1% acetic acid in ultrapure water.[\[8\]](#)
- Mass Spectrometry Detection:

- Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Set the instrument to detect the specific mass transitions for both the analyte (dATP, which is typically analyzed as the dephosphorylated 2'-deoxyadenosine) and the internal standard (2'-Deoxyadenosine- $^{15}\text{N}_5$).
- Quantification:
 - Generate a standard curve using known concentrations of unlabeled 2'-deoxyadenosine.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of the analyte in the original sample by comparing this ratio to the standard curve.

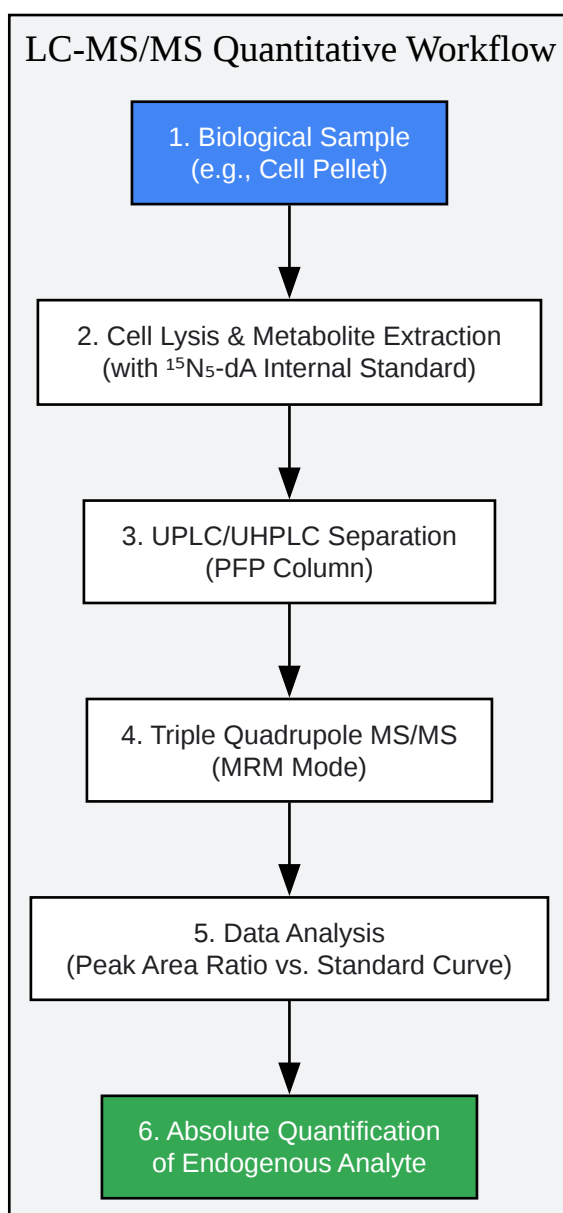
Signaling Pathways and Experimental Workflows

Visualizations of relevant biological pathways and experimental workflows provide a clearer understanding of the context in which 2'-Deoxyadenosine- $^{15}\text{N}_5$,d13 is utilized.



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Caption: Metabolic pathway of 2'-Deoxyadenosine leading to dATP synthesis and subsequent inhibition of DNA synthesis and induction of apoptosis.



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Caption: A typical experimental workflow for the quantitative analysis of nucleosides using an isotopically labeled internal standard.

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